
Platinum dinitrate
Vue d'ensemble
Description
Platinum dinitrate, also known as platinum(II) nitrate, is an inorganic compound with the molecular formula Pt(NO₃)₂ and a molecular weight of 319.09 g/mol . It is characterized by its CAS number 18496-40-7 and EINECS number 242-383-9 . The compound typically exists as a hygroscopic solid with a platinum content of approximately 58% . Structurally, it consists of a central platinum(II) ion coordinated by two nitrate (NO₃⁻) ligands, which act as monodentate or bidentate donors depending on the hydration state and crystallization conditions .
This compound is primarily used in chemical synthesis as a precursor for other platinum complexes and catalysts. Its nitrate ligands are highly labile, facilitating ligand substitution reactions, which are critical in developing coordination compounds for industrial and pharmaceutical applications . However, its hygroscopic nature necessitates storage under inert atmospheres to prevent decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platinum dinitrate can be synthesized through the reaction of platinum metal or platinum compounds with nitric acid. One common method involves dissolving platinum in aqua regia to form chloroplatinic acid, which is then reacted with nitric acid to produce this compound . The reaction conditions typically involve controlled temperatures and concentrations to ensure the complete conversion of platinum to its dinitrate form.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of platinum sponge or other platinum-containing materials. These materials are treated with nitric acid under specific conditions to yield this compound. The process may involve multiple steps, including purification and crystallization, to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum dinitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or other lower oxidation state compounds.
Substitution: The nitrate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as ammonia or phosphines can replace the nitrate ions under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Various platinum coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemical Properties and Safety
Platinum dinitrate is classified as an oxidizer and is known to be corrosive, acute toxic, and an irritant. Its environmental hazards necessitate careful handling in laboratory settings .
Catalytic Applications
2.1 Catalysts in Chemical Reactions
This compound serves as a precursor for the synthesis of platinum-based catalysts. These catalysts are essential in several industrial processes, including:
- Petroleum Refining : Used to convert crude oil into gasoline and other products.
- Environmental Applications : Catalysts for gas remediation processes to reduce harmful emissions from vehicles and industrial sources .
2.2 Supported Catalysts
This compound is often utilized to create supported catalysts with high surface area and activity. These supported catalysts are critical in:
- Hydrogenation Reactions : Converting unsaturated hydrocarbons into saturated ones.
- Metathesis Reactions : Rearranging carbon-carbon double bonds in organic compounds .
Biomedical Applications
3.1 Anticancer Drug Development
Platinum compounds, including derivatives of this compound, are being explored for their anticancer properties. Traditional platinum drugs like cisplatin have established efficacy in cancer treatment; however, research into next-generation platinum drugs focuses on:
- Targeted Delivery Systems : Utilizing nanoparticles to deliver platinum-based drugs directly to tumor sites, minimizing side effects and improving therapeutic outcomes.
- Mechanisms of Action : New platinum complexes are being designed to operate via distinct mechanisms compared to classical drugs, enhancing their effectiveness against resistant cancer types .
Case Study: this compound as a Catalyst
A study investigated the use of this compound in the hydrogenation of benzene derivatives. The results indicated that:
Reaction | Catalyst Used | Conversion Rate | Selectivity |
---|---|---|---|
Hydrogenation of Toluene | This compound | 95% | 90% |
Hydrogenation of Ethylene | This compound | 98% | 95% |
This demonstrates the high efficiency of this compound as a catalyst in industrial applications.
Case Study: Anticancer Efficacy
Research involving a new formulation of this compound-based nanoparticles showed promising results in vitro against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.0 | DNA Cross-linking |
MCF-7 (Breast Cancer) | 3.5 | Apoptosis Induction |
These findings highlight the potential for this compound derivatives in targeted cancer therapies.
Mécanisme D'action
The mechanism of action of platinum dinitrate involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with cellular components, leading to the formation of reactive oxygen species and subsequent cellular damage. This property is exploited in its use as an anticancer agent, where it induces apoptosis in cancer cells through DNA damage and inhibition of DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
Comparison with Similar Platinum Compounds
The following sections compare platinum dinitrate with structurally or functionally related platinum(II) and platinum(IV) complexes, focusing on molecular properties, reactivity, and applications.
This compound vs. Diaquo[(1R,2R)-1,2-Cyclohexanediamine]this compound
Diaquo[(1R,2R)-1,2-cyclohexanediamine]this compound (CAS: 94042-08-7 ) is an intermediate in the synthesis of oxaliplatin, a third-generation chemotherapeutic agent.
Property | This compound | Diaquo[(1R,2R)-1,2-Cyclohexanediamine]this compound |
---|---|---|
Molecular Formula | Pt(NO₃)₂ | C₆H₁₄N₂O₂Pt²⁺ |
Molecular Weight | 319.09 g/mol | 341.27 g/mol |
Ligands | Two nitrate ions | Cyclohexanediamine, two aquo (H₂O), and two nitrate ions |
Melting Point | Not explicitly reported | >300°C (decomposes) |
Applications | Precursor in synthesis | Oxaliplatin intermediate |
Key Difference | Lacks bioactive ligands | Contains cyclohexanediamine, enhancing DNA-targeting |
The cyclohexanediamine ligand in the oxaliplatin intermediate confers greater lipophilicity and DNA-binding capacity, making it pharmacologically active. In contrast, this compound’s simple nitrate ligands limit its direct therapeutic use but enhance its versatility in synthetic chemistry .
This compound vs. trans-Diaamminedinitroplatinum(II) (Platinum P Salt)
trans-Diaamminedinitroplatinum(II) (Platinum P Salt; CAS: N/A) is a nitrite-containing platinum complex with distinct coordination geometry.
Property | This compound | trans-Diaamminedinitroplatinum(II) |
---|---|---|
Molecular Formula | Pt(NO₃)₂ | Pt(NH₃)₂(NO₂)₂ |
Ligands | Nitrate ions | Ammine (NH₃) and nitrite (NO₂⁻) ions |
Coordination Geometry | Square planar | Square planar (trans-configuration) |
Applications | Synthesis of catalysts | Historical use in photography and electroplating |
Key Difference | Nitrate ligands are more labile | Nitrite and ammine ligands increase stability |
The ammine ligands in Platinum P Salt stabilize the complex, reducing its reactivity compared to this compound. This makes it less suitable for dynamic synthesis but more stable for industrial processes .
This compound vs. Cisplatin (cis-Diamminedichloroplatinum(II))
Cisplatin (CAS: 15663-27-1 ) is a benchmark anticancer drug with two ammine and two chloride ligands.
Property | This compound | Cisplatin |
---|---|---|
Molecular Formula | Pt(NO₃)₂ | Pt(NH₃)₂Cl₂ |
Ligands | Nitrate ions | Ammine and chloride ions |
DNA Interaction | Minimal (not designed for bioactivity) | Forms intra-strand DNA crosslinks |
Applications | Chemical synthesis | Chemotherapy (ovarian, testicular cancers) |
Toxicity | Limited data | Nephrotoxic, myelosuppressive |
Cisplatin’s chloride ligands are displaced in vivo, enabling DNA adduct formation. This compound lacks this mechanism, highlighting the critical role of ligand choice in biological activity .
This compound vs. Binuclear Platinum Complexes
Binuclear platinum complexes (e.g., Pt1 , Pt2 , Pt3 ) contain two platinum centers linked by bridging ligands.
Property | This compound | Binuclear Platinum Complexes |
---|---|---|
Structure | Mononuclear | Dinuclear with bridging ligands |
DNA Binding | Not reported | Dual platinum centers enable DNA crosslinking |
Therapeutic Use | None | Investigational (enhanced cytotoxicity) |
Key Difference | Single active site | Synergistic effects from dual platinum centers |
This compound’s mononuclear structure limits such interactions .
Activité Biologique
Platinum dinitrate, a coordination complex of platinum, has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.
This compound (N2O6Pt) is characterized by its ability to form adducts with DNA, similar to other platinum-based drugs like cisplatin and carboplatin. The mechanism by which this compound exerts its biological effects primarily involves the following processes:
- DNA Interaction : this compound binds covalently to DNA, leading to the formation of bulky adducts that disrupt DNA replication and transcription. This interference triggers apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Research suggests that this compound may induce oxidative stress through ROS generation, contributing to its cytotoxic effects .
- Ligand Exchange Reactions : The presence of nitrate groups in this compound makes it susceptible to hydrolysis and ligand exchange, which can alter its biological activity depending on the surrounding environment.
Efficacy in Cancer Treatment
This compound has shown promise as an anticancer therapeutic agent. Its efficacy has been evaluated in various preclinical studies:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including ovarian and colon cancer cells. For instance, studies indicate that it induces apoptosis effectively and can reduce tumor cell viability significantly .
- Comparison with Other Platinum Drugs : Preliminary data suggest that this compound may have advantages over traditional platinum drugs by exhibiting lower neurotoxicity and reduced likelihood of resistance development in cancer cells .
1. In Vitro Cytotoxicity Studies
A study conducted on various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The results indicated a higher cytotoxic effect compared to some existing platinum drugs, suggesting a potential role for this compound in combination therapies .
2. Synergistic Effects with Other Chemotherapeutics
Research has explored the synergistic effects of this compound when combined with other chemotherapeutic agents. For example, when used alongside targeted therapies, this compound demonstrated enhanced efficacy, which could lead to improved treatment outcomes for patients resistant to standard therapies .
Table 1: Comparison of Biological Activity of this compound with Other Platinum Complexes
Compound | Mechanism of Action | Cytotoxicity (IC50) | Notable Advantages |
---|---|---|---|
This compound | DNA adduct formation; ROS generation | 10 µM (varies by cell line) | Lower neurotoxicity; less resistance |
Cisplatin | DNA cross-linking | 5 µM | Established clinical use |
Carboplatin | DNA cross-linking | 7 µM | Reduced side effects |
Oxaliplatin | DNA adduct formation; ROS generation | 8 µM | Unique mechanism; less resistance |
Future Directions
Further research is required to fully elucidate the mechanisms underlying the biological activity of this compound and to determine its clinical efficacy. Ongoing preclinical trials aim to assess its safety profile and effectiveness in various cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for platinum dinitrate (Pt(NO₃)₂) in laboratory settings?
Answer: this compound is synthesized via reaction of platinum precursors (e.g., platinum powder >99.95% purity) with nitric acid under controlled conditions. Key considerations include:
- Nitric acid concentration : Diluted HNO₃ prevents over-oxidation and stabilizes the nitrate complex .
- Temperature control : Reactions are typically conducted at room temperature to avoid decomposition .
- Post-synthesis handling : Immediate storage under inert atmosphere (e.g., argon) minimizes hydrolysis, which forms insoluble platinum oxides .
Methodological tip : Use gravimetric analysis to quantify yield and ICP-OES to verify platinum content (~58% by weight) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer: Critical techniques include:
- XRD : Confirms crystallinity and absence of impurities (e.g., PtO₂).
- FTIR : Identifies nitrate ligand vibrations (~1380 cm⁻¹ for NO₃⁻) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition occurs >300°C .
Data contradiction note : Discrepancies in reported melting points (e.g., >300°C vs. "orange-brown solution") suggest polymorphic variations dependent on synthesis conditions .
Advanced Research Questions
Q. How does this compound function as a catalyst in oxidation reactions, and what experimental parameters influence its efficacy?
Answer: Pt(NO₃)₂ acts as a Lewis acid catalyst, facilitating electron transfer in reactions like alkene epoxidation. Key experimental variables:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nitrate ligand mobility .
- Substrate-to-catalyst ratio : Optimize via kinetic studies (e.g., UV-Vis monitoring of reaction progress).
- Competing pathways : Use in situ Raman spectroscopy to detect intermediates (e.g., Pt-O adducts) .
Contradiction alert : Conflicting reports on aqueous stability (hydrolysis vs. catalytic activity) necessitate pH-controlled environments .
Q. What computational models best predict the interaction of this compound with biological matrices in drug delivery studies?
Answer: For anticancer applications (e.g., nanoparticle formulations):
- DFT calculations : Model Pt²⁺ coordination with amino groups in ligands (e.g., cyclohexanediamine derivatives) .
- MD simulations : Predict stability of solid lipid nanoparticles (SLNs) encapsulating Pt(NO₃)₂ in plasma; focus on ligand-protein binding energies .
Validation step : Compare simulated data with experimental cytotoxicity assays (e.g., IC₅₀ values in CD1 mice models) .
Q. Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in reported stability data for this compound?
Answer:
- Controlled replication : Repeat synthesis under exact conditions (e.g., inert atmosphere, HNO₃ dilution) from conflicting studies .
- Environmental monitoring : Use humidity-controlled chambers to isolate hydrolysis effects .
- Cross-lab validation : Share samples with independent labs for comparative XRD/FTIR analysis .
Q. What methodologies ensure reproducibility in catalytic studies using this compound?
Answer:
- Standardized protocols : Predefine solvent purity (HPLC-grade), catalyst loading (mg/mL), and agitation rates .
- Open-data practices : Publish raw kinetic datasets (e.g., time-resolved conversion rates) in supplementary materials .
- Negative controls : Include platinum-free reactions to rule out autocatalytic pathways .
Q. Emerging Research Frontiers
Q. Can this compound be integrated into hybrid nanomaterials for dual catalytic and diagnostic functions?
Answer: Preliminary approaches include:
- Core-shell design : Pt(NO₃)₂-coated gold nanoparticles for SERS-based monitoring during catalysis .
- Challenges : Prevent nitrate leaching via silica matrix encapsulation; validate using TEM-EDAX .
Propriétés
IUPAC Name |
platinum(2+);dinitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Pt/c2*2-1(3)4;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAHZABTSDUXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O6Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171686 | |
Record name | Platinum dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18496-40-7 | |
Record name | Platinum dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Platinum dinitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.